molecular formula C22H24N2O4 B2685701 1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine CAS No. 866040-58-6

1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B2685701
CAS No.: 866040-58-6
M. Wt: 380.444
InChI Key: UWAQCIPTXREEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine is a synthetic piperazine derivative characterized by a 1,3-benzodioxole moiety linked via a 2-butynyloxy chain to the piperazine core, which is further substituted with a 4-methoxyphenyl group.

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-25-19-6-4-18(5-7-19)24-13-11-23(12-14-24)10-2-3-15-26-20-8-9-21-22(16-20)28-17-27-21/h4-9,16H,10-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAQCIPTXREEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC#CCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antidepressant effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C20H24N2O3
  • Molecular Weight: 340.42 g/mol

The compound features a piperazine core substituted with a benzodioxole moiety and a methoxyphenyl group, which are believed to contribute to its biological activity.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly serotonin and dopamine pathways. The presence of the benzodioxole group may enhance the affinity for serotonin receptors, potentially leading to antidepressant effects. Additionally, the piperazine ring is known to modulate receptor activity, further influencing neurochemical pathways.

Neuroprotective Effects

A significant area of research has focused on the neuroprotective properties of this compound. In vivo studies have demonstrated that it can prolong survival time in models of acute cerebral ischemia. For instance, a study involving Kunming mice subjected to bilateral common carotid artery occlusion showed that treatment with this compound significantly improved survival rates compared to control groups (p < 0.05) .

Treatment GroupSurvival Time (minutes)Statistical Significance
Control (NS)2.04 ± 0.61-
Compound Dose 114.83 ± 0.42p < 0.05
Compound Dose 214.56 ± 0.38p < 0.05
Nimodipine3.52 ± 1.04p < 0.05

This indicates a robust neuroprotective effect, likely mediated through antioxidant mechanisms or modulation of excitotoxicity.

Antidepressant Activity

The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders. Preliminary studies have indicated that it may exert anxiolytic effects through serotonin receptor modulation. Further pharmacological evaluations are necessary to elucidate its full antidepressant profile.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroprotection in Ischemia : As mentioned earlier, studies demonstrated significant neuroprotection in ischemic models, suggesting potential for stroke therapy .
  • Behavioral Studies : Behavioral assays in rodent models have shown promise in reducing anxiety-like behaviors, indicating potential utility in treating anxiety disorders .
  • Pharmacokinetics : Initial pharmacokinetic studies suggest that the compound has favorable absorption characteristics and moderate metabolic stability, which are critical for therapeutic efficacy .

Scientific Research Applications

Neuropharmacology

Research indicates that this compound may exhibit neuroprotective properties. It has been investigated for its potential effects on neurotransmitter systems, particularly in the context of anxiety and depression. Studies have shown that compounds with similar structures can modulate serotonin and dopamine pathways, suggesting that this compound might also influence mood regulation .

Anticancer Activity

Preliminary studies have indicated that derivatives of piperazine compounds can inhibit cancer cell proliferation. The unique structural features of 1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine may enhance its efficacy against specific cancer types by targeting cellular signaling pathways involved in tumor growth .

Antimicrobial Properties

There is growing interest in the antimicrobial potential of piperazine derivatives. Research has demonstrated that similar compounds exhibit activity against various bacterial strains, suggesting that this compound could be explored for developing new antibiotics .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of piperazine derivatives on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability compared to control groups. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 2: Anticancer Research

In a laboratory setting, this compound was tested against breast cancer cell lines. The compound demonstrated dose-dependent inhibition of cell growth, with mechanisms involving apoptosis induction and cell cycle arrest being investigated further .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparative analysis with similar piperazine derivatives can be insightful.

Compound NameBiological ActivityReference
1-(4-Methoxyphenyl)piperazineAntidepressant
1-[4-(1,3-Benzodioxol-5-yloxy)-piperazine]Neuroprotective
1-[4-(2-Butynyl)-piperazine]Anticancer
1-[4-(3-Methoxyphenyl)-piperazine]Antimicrobial

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Substitution Patterns

The target compound shares key structural features with several piperazine derivatives, as outlined below:

Compound Name / ID Core Structure Key Substituents Evidence Source
Target Compound Piperazine 4-(1,3-Benzodioxol-5-yloxy)-2-butynyl, 4-methoxyphenyl -
(2E)-3-(1,3-Benzodioxol-5-yl)-1-(4-phenylpiperazinyl)-2-propen-1-one Piperazine 1,3-Benzodioxol-5-yl-propenone, phenyl
2-(1,3-Benzodioxol-5-yloxy)-1-[4-(3-trifluoromethylphenyl)piperazinyl]ethanone Piperazine 1,3-Benzodioxol-5-yloxy-ethanone, 3-trifluoromethylphenyl
1-(4-Methoxyphenyl)piperazine (Analog) Piperazine 4-Methoxyphenyl
p-MPPI / p-MPPF Piperazine 2'-Methoxyphenyl, p-iodobenzamido/p-fluorobenzamido ethyl
1-(4-Chlorobenzhydryl)-4-substitutedbenzoylpiperazine Piperazine 4-Chlorobenzhydryl, substituted benzoyl

Key Observations :

  • Benzodioxole Derivatives: Compounds like those in share the 1,3-benzodioxole motif but differ in linker chemistry (propenone vs. ethanone vs. butynyloxy).
  • Methoxy Substitution : The 4-methoxyphenyl group is critical for receptor interactions. In , 2'-methoxyphenyl analogs (p-MPPI/p-MPPF) exhibit potent 5-HT1A antagonism, whereas the target’s 4-methoxyphenyl group may favor different receptor profiles (e.g., dopamine or serotonin subtypes) due to steric and electronic effects .
  • Piperazine Core Modifications : Substituents on the piperazine nitrogen (e.g., benzhydryl in ) significantly impact cytotoxicity, suggesting the target’s benzodioxole and methoxyphenyl groups could modulate similar biological pathways .
Receptor Binding and Selectivity
  • Serotonin (5-HT1A) Antagonism: p-MPPI and p-MPPF (2'-methoxyphenyl derivatives) show nanomolar affinity for 5-HT1A receptors, antagonizing hypothermia and forepaw treading in vivo . The target’s 4-methoxyphenyl group may reduce 5-HT1A affinity but enhance dopamine D2 or D3 interactions, as seen in 2-methoxyphenylpiperazines .
  • Dopamine Receptor Affinity : Piperazines with 2-methoxyphenyl groups (e.g., ) exhibit high D2 affinity (Ki ~10 nM), whereas 4-methoxyphenyl analogs may prioritize metabolic stability over receptor potency .
Anticancer Activity
  • Cytotoxicity: Benzhydrylpiperazine derivatives (e.g., ) demonstrate IC50 values <10 µM against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer lines. The target’s benzodioxole group, known for metabolic stability, could enhance bioavailability in similar assays .
Physicochemical Properties
  • Melting Points and Solubility: Piperazine derivatives with 4-methoxyphenyl groups (e.g., ) typically exhibit melting points between 65–92°C, suggesting moderate crystallinity. The butynyloxy linker in the target compound may lower melting points compared to ethanone-linked analogs (e.g., ) due to reduced polarity .

Q & A

Q. What are the standard synthetic routes for 1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the piperazine core via nucleophilic substitution, using 4-(4-methoxyphenyl)piperazine and a propargyl bromide derivative.
  • Step 2 : Introduction of the 1,3-benzodioxole moiety via a Sonogashira coupling or Mitsunobu reaction, depending on the alkyne reactivity .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. acetonitrile), temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) can improve yields. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) is standard .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirms substitution patterns on the piperazine ring and benzodioxole group. For example, the methoxy group at the 4-position of the phenyl ring appears as a singlet (~δ 3.8 ppm) .
  • IR Spectroscopy : Identifies key functional groups (e.g., C-O-C stretch of benzodioxole at ~1250 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for validating synthetic accuracy .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (category 2 irritation risk) .
  • Ventilation : Use fume hoods due to potential toxic fumes during synthesis (e.g., phosphorous oxychloride in cyclization reactions) .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the presence of the 1,3-benzodioxole moiety influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity : The benzodioxole group increases LogP (~2.5–3.0), enhancing blood-brain barrier permeability. Measure via shake-flask or HPLC methods .
  • Metabolic Stability : Evaluate using liver microsome assays (e.g., rat/human CYP450 isoforms). The methylenedioxy group may slow oxidative metabolism .
  • In Vivo Half-Life : Conduct pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma concentrations .

Q. What strategies can resolve discrepancies in biological activity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., reference antagonists) to minimize variability .
  • Dose-Response Curves : Perform 8-point dilution series (1 nM–100 µM) to calculate accurate IC₅₀ values.
  • Data Normalization : Express activity as % inhibition relative to positive/negative controls to account for inter-experimental noise .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s affinity for serotonin receptors?

  • Methodological Answer :
  • Piperazine Modifications : Systematically substitute the 4-methoxyphenyl group with halogenated or bulkier aryl groups to assess steric/electronic effects .
  • Benzodioxole Variations : Replace 1,3-benzodioxole with bioisosteres (e.g., 2,3-dihydrobenzofuran) to evaluate metabolic stability .
  • In Vitro Testing : Use radioligand binding assays (³H-5-HT for 5-HT₁A/₂A receptors) to quantify affinity changes .

Q. What computational methods are effective in predicting the compound’s interaction with neurological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Glide to model binding poses in serotonin receptors (PDB: 7E2Z). Focus on hydrogen bonding with Asp116 (5-HT₂A) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Models : Train models with descriptors like polar surface area and H-bond donors to predict activity across related targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.